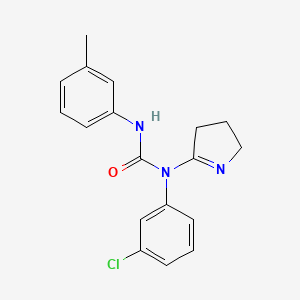
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea" belongs to a class of organic compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. While direct research on this compound is scarce, related compounds have been synthesized and studied for their electronic, optical, and biological properties.
Synthesis Analysis
Synthesis of related compounds typically involves multi-step chemical reactions, starting from readily available precursors. For instance, pyrrole derivatives are synthesized through one-pot or multi-component reactions, often involving catalysis to promote efficiency and selectivity. The synthesis of complex urea derivatives often incorporates steps like carbonylation reactions and subsequent interactions with amines or isocyanates to introduce the urea functionality (Saracoglu et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, typically performed using techniques such as X-ray diffraction and NMR spectroscopy, reveals the geometry, bond lengths, angles, and overall three-dimensional arrangement of atoms within a molecule. Computational methods, like density functional theory (DFT), provide insights into the electronic structure, including the distribution of electrons, molecular orbitals, and potential reactive sites (Sivakumar et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives can include nucleophilic attacks, condensation reactions, and transformations under various conditions. The functional groups present in these compounds, such as the urea moiety, influence their reactivity and interaction with other chemicals. For example, urea derivatives have been explored for their corrosion inhibition properties, highlighting their potential in protecting metals against corrosion (Louroubi et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the practical applications of a compound. Computational studies often complement experimental findings to predict these properties accurately. For instance, DFT calculations help estimate the polarizability and hyperpolarizability, indicating the compound's nonlinear optical properties (Shkir et al., 2018).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13-5-2-7-15(11-13)21-18(23)22(17-9-4-10-20-17)16-8-3-6-14(19)12-16/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUSEUFWFPHQNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(m-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

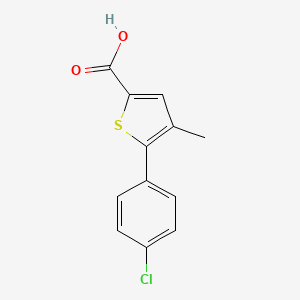
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
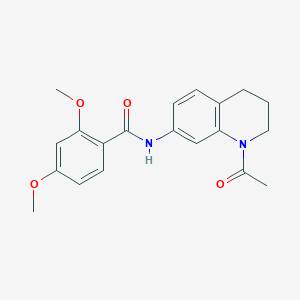
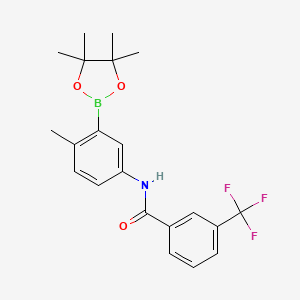
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
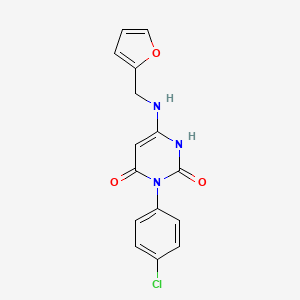
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)

![N-[2-(2,4-Dimethylphenoxy)ethyl]prop-2-enamide](/img/structure/B2495078.png)
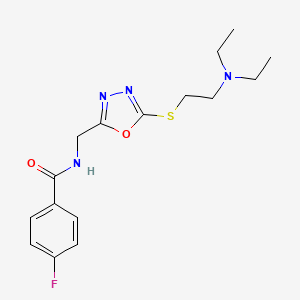
![Dispiro[2.0.2^{4}.1^{3}]heptane-7-carboxylic acid](/img/structure/B2495082.png)
![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)